molecular formula C32H41ClN4O5S2 B1203704 1-(tert-butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol;4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide CAS No. 100458-99-9

1-(tert-butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol;4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide

Cat. No.: B1203704
CAS No.: 100458-99-9
M. Wt: 661.3 g/mol
InChI Key: LYYVXVLAQDFQOV-UHFFFAOYSA-N
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Description

1-(tert-butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol; 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structural features, which include a tert-butylamino group, a thiochromenyl moiety, and a sulfamoylbenzamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the thiochromenyl moiety: This can be achieved through a cyclization reaction involving a suitable thiol and an aldehyde or ketone.

    Attachment of the tert-butylamino group: This step often involves nucleophilic substitution reactions where a tert-butylamine reacts with an appropriate leaving group.

    Coupling with the propan-2-ol backbone: This can be done using etherification or esterification reactions.

For the synthesis of 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide:

    Formation of the indole ring: This can be synthesized via Fischer indole synthesis or other suitable methods.

    Introduction of the sulfamoyl group: This typically involves sulfonation reactions using reagents like chlorosulfonic acid.

    Coupling with the benzamide structure: This can be achieved through amide bond formation using coupling reagents such as EDCI or DCC.

Industrial Production Methods: Industrial production of these compounds would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiochromenyl moiety, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present, converting them to amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products:

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines, alcohols.

    Substitution products: Various functionalized aromatic compounds.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Biology and Medicine:

    Pharmacology: The compound’s structural features suggest potential as a drug candidate, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biochemical pathways and interactions at the molecular level.

Industry:

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a pharmacological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the tert-butylamino group and the sulfamoylbenzamide structure suggests potential interactions with protein active sites, possibly inhibiting or activating specific biochemical pathways.

Comparison with Similar Compounds

    1-(tert-butylamino)-3-(2-hydroxyphenoxy)propan-2-ol: Similar in structure but lacks the thiochromenyl moiety.

    4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzoic acid: Similar but with a carboxylic acid group instead of the benzamide.

Uniqueness:

  • The combination of the thiochromenyl moiety with the tert-butylamino group and the sulfamoylbenzamide structure makes this compound unique, offering a distinct set of chemical and biological properties not found in simpler analogs.

This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

100458-99-9

Molecular Formula

C32H41ClN4O5S2

Molecular Weight

661.3 g/mol

IUPAC Name

1-(tert-butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol;4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide

InChI

InChI=1S/C16H16ClN3O3S.C16H25NO2S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23;1-16(2,3)17-10-13(18)11-19-14-8-4-6-12-7-5-9-20-15(12)14/h2-7,9-10H,8H2,1H3,(H,19,21)(H2,18,22,23);4,6,8,13,17-18H,5,7,9-11H2,1-3H3

InChI Key

LYYVXVLAQDFQOV-UHFFFAOYSA-N

SMILES

CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N.CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O

Canonical SMILES

CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N.CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O

Synonyms

S 5984
S-5984

Origin of Product

United States

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